3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole
Overview
Description
3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylbenzohydrazide with phenyl isothiocyanate, followed by cyclization with phosphorus oxychloride (POCl3) to form the triazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve heating the mixture in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(4-methylphenyl)-4H-1,2,4-triazole
- 4-phenyl-3-(4-methylphenyl)-4H-1,2,4-triazole
- 3-chloro-4-phenyl-4H-1,2,4-triazole
Uniqueness
3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole is unique due to the presence of both chloro and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups in the triazole ring enhances its potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
3-chloro-5-(4-methylphenyl)-4-phenyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c1-11-7-9-12(10-8-11)14-17-18-15(16)19(14)13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIYZPLMOCTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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